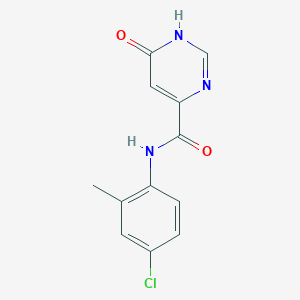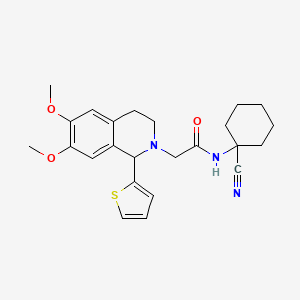
9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole” is a chemical compound with the molecular formula C32H47B2NO4 . It belongs to the product group of semiconductors .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound has a molecular weight of 531.34 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current data .Scientific Research Applications
Synthesis and Material Development
- Researchers Bifari and El-Shishtawy (2021) have successfully synthesized organic electron-donors derived from carbazole, specifically mentioning a carbazole derivative closely related to 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole. These compounds have potential roles as key intermediates in various synthetic approaches (Bifari & El-Shishtawy, 2021).
- A study by Fu and Bo (2005) explored the synthesis of high-molecular-weight conjugated polycarbazoles using a related carbazole derivative, highlighting its application in improving the solubility and molecular weight of carbazole polymers, which are essential in material science (Fu & Bo, 2005).
Electronic and Optical Applications
- In the field of optoelectronics, Seo and Lee (2017) synthesized a new host material for organic light-emitting diodes (OLEDs) using a related carbazole compound. The study underscores the material's enhanced thermal stability and high luminescence efficiency, crucial for OLED technology (Seo & Lee, 2017).
- Liu et al. (2007) developed a carbazole copolymer for flat-panel display applications, demonstrating extremely color-stable blue emission, which is a significant contribution to the development of display technologies (Liu et al., 2007).
Solar Cell and Energy Applications
- Meena et al. (2018) reported the synthesis of N-substituted perylene diimide based low band gap polymers using a carbazole derivative. These polymers exhibited thermal stability and suitability for use in organic solar cell (OSC) applications, indicating their potential in renewable energy technologies (Meena et al., 2018).
Safety and Hazards
properties
IUPAC Name |
9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUCVCBSXNYMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

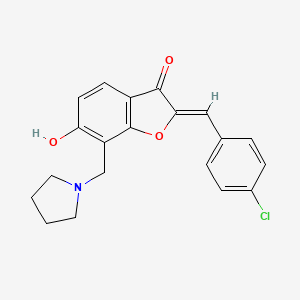
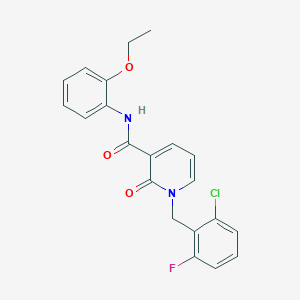
![Tert-butyl N-[3-(prop-2-enoylamino)propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2585016.png)
![2-[[1-(2-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2585017.png)
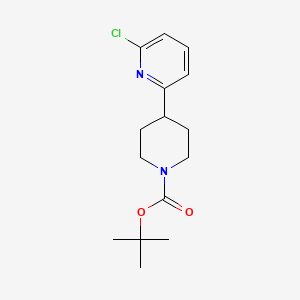
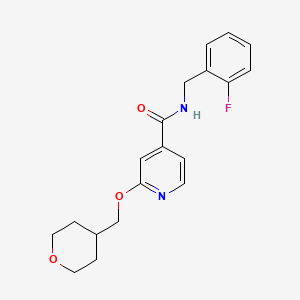
![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)
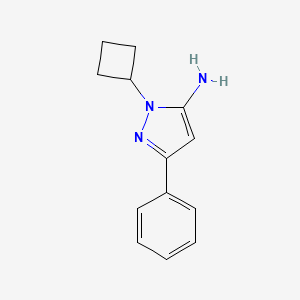
![8-[1-(Prop-2-yn-1-yl)piperidine-2-carbonyl]-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2585025.png)
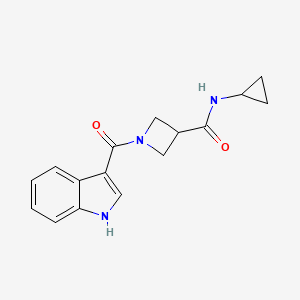
![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)
